molecular formula C22H43NO3 B14355167 N-Methyl-N-nonadecanoylglycine CAS No. 91069-46-4

N-Methyl-N-nonadecanoylglycine

Cat. No.: B14355167
CAS No.: 91069-46-4
M. Wt: 369.6 g/mol
InChI Key: QXRRXZJIWYURPY-UHFFFAOYSA-N
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Description

N-Methyl-N-nonadecanoylglycine is a synthetic compound that belongs to the class of N-methylated amino acids It is characterized by the presence of a long nonadecanoyl chain attached to the nitrogen atom of glycine, with an additional methyl group on the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nonadecanoylglycine typically involves the N-methylation of glycine followed by the acylation with nonadecanoic acid. One common method for N-methylation is the reductive amination of glycine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The resulting N-methylglycine is then acylated with nonadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nonadecanoylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group or the nonadecanoyl chain.

    Reduction: Reduction reactions can target the carbonyl group of the nonadecanoyl chain.

    Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-nonadecanoylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-nonadecanoylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The long nonadecanoyl chain can facilitate its incorporation into lipid membranes, affecting membrane fluidity and signaling pathways. The N-methyl group can influence the compound’s binding affinity and specificity for its targets, potentially modulating their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycine (Sarcosine): A simpler analog with a shorter acyl chain.

    N,N-Dimethylglycine: Contains two methyl groups on the nitrogen.

    Betaine: A trimethylated derivative of glycine.

Uniqueness

N-Methyl-N-nonadecanoylglycine is unique due to its long nonadecanoyl chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This structural feature can enhance its lipophilicity, membrane permeability, and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

91069-46-4

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

2-[methyl(nonadecanoyl)amino]acetic acid

InChI

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23(2)20-22(25)26/h3-20H2,1-2H3,(H,25,26)

InChI Key

QXRRXZJIWYURPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O

Origin of Product

United States

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